1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt

描述

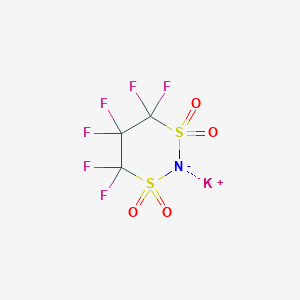

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt is a chemical compound with the molecular formula C3F6KNO4S2 and a molecular weight of 331.26 g/mol . It is known for its high thermal and chemical stability, making it a valuable compound in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt involves the reaction of 1,1,2,2-tetrafluoroethane with trichlorocyanuric acid in the presence of trifluoromethanesulfonic acid . This reaction yields 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, which is then neutralized with potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonimide groups.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide .

科学研究应用

Scientific Research Applications

-

Electrolytes in Lithium-Ion Batteries (LIBs) :

- The compound has been investigated as an additive in electrolytes to enhance the thermal stability and safety of lithium-ion batteries. Its fluorinated structure contributes to improved electrochemical performance under high voltage conditions .

- A study demonstrated that incorporating organofluorine compounds like this sulfonimide can significantly improve the battery's stability and reduce the risk of thermal runaway during operation.

-

Reagent in Organic Synthesis :

- 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt acts as a strong electrophile due to its sulfonimide groups. This property allows it to participate in various nucleophilic substitution reactions.

- It is particularly useful in synthesizing sulfonamides and other derivatives through reactions with nucleophiles such as amines and alcohols under mild conditions.

- Catalyst in Chemical Reactions :

Case Study 1: Lithium-Ion Battery Additive

A research project focused on enhancing the performance of lithium-ion batteries by incorporating this compound into the electrolyte formulation. The results indicated a marked improvement in thermal stability and cycle life compared to standard electrolytes. The study concluded that the addition of this compound could mitigate risks associated with battery overheating and failure.

Case Study 2: Synthesis of Sulfonamides

In a synthetic chemistry application, researchers utilized this sulfonimide salt to facilitate the formation of various sulfonamide compounds. The reactions were conducted under controlled conditions using amines as nucleophiles. The yields were significantly higher than those obtained using traditional methods without the sulfonimide salt.

作用机制

The mechanism of action of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt involves its ability to act as a strong electrophile due to the presence of the sulfonimide groups. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The molecular targets and pathways involved depend on the specific application and reaction conditions .

相似化合物的比较

Similar Compounds

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide lithium salt: Similar in structure but with lithium instead of potassium.

1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties and applications.

Uniqueness

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust performance under extreme conditions . Its ability to introduce trifluoromethyl groups in organic synthesis also sets it apart from other similar compounds .

生物活性

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt (KHFDF) is a synthetic compound that has garnered attention due to its potential applications in various fields, particularly in electrochemistry and battery technology. This article explores the biological activity of KHFDF, focusing on its interactions at the molecular level and its implications in biological systems.

- Molecular Formula : C₃F₆KNO₄S₂

- Molecular Weight : 331.24 g/mol

- CAS Number : 588668-97-7

- Purity : ≥98.0% (T)

- Physical Form : Crystalline Powder

Biological Activity Overview

The biological activity of KHFDF is primarily assessed through its interactions with biological membranes and its solubility in various solvents. Its unique structure allows it to function effectively as an electrolyte in potassium-ion batteries, which indirectly influences biological systems through energy storage applications.

Electrolyte Properties

Recent studies have highlighted the importance of KHFDF in enhancing the performance of electrolytes. The compound demonstrates high ionic conductivity and stability at elevated voltages (up to 5.6 V) when used in non-aqueous electrolyte systems. This stability is crucial for applications in energy storage devices that may interface with biological systems.

Study 1: Electrolyte Performance in Potassium-Ion Batteries

A study conducted by Lu et al. (2023) synthesized KHFDF and evaluated its performance as an electrolyte in potassium-ion batteries (KIBs). The findings indicated that KHFDF facilitated the formation of a stable solid-electrolyte interphase (SEI), which is essential for the longevity and efficiency of battery systems. The SEI formed was rich in fluorine, contributing to enhanced oxidation resistance and overall battery performance .

| Parameter | Value |

|---|---|

| Voltage Stability | Up to 5.6 V |

| Ionic Conductivity | High |

| SEI Composition | Fluorine-rich |

Study 2: Interaction with Biological Membranes

Another investigation focused on the interaction of KHFDF with lipid bilayers, simulating cellular membranes. The study utilized fluorescence spectroscopy to analyze how KHFDF affects membrane integrity and permeability. Results showed that at low concentrations, KHFDF did not disrupt membrane integrity but increased permeability slightly, suggesting potential applications in drug delivery systems where controlled permeability is desired .

Implications for Biological Systems

The implications of KHFDF's properties extend beyond electrochemistry into potential biomedical applications:

- Drug Delivery : The ability of KHFDF to modulate membrane permeability may be harnessed for targeted drug delivery systems.

- Biocompatibility : Further studies are needed to assess the biocompatibility of KHFDF in vivo, particularly its long-term effects on cellular health.

属性

IUPAC Name |

potassium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6NO4S2.K/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXQVKHBZXYEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6KNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659927 | |

| Record name | Potassium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588668-97-7 | |

| Record name | Potassium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide potassium salt improve the performance of lithium-sulfur batteries?

A: This salt, when used in a specifically designed electrolyte, plays a crucial role in enhancing the stability and lifespan of lithium-sulfur batteries. [, ] It achieves this through a mechanism called "preferential salt decomposition." During the initial cycles of the battery, this salt preferentially decomposes on the surface of the lithium metal anode before the solvent molecules in the electrolyte can. This preferential decomposition leads to the formation of a stable solid electrolyte interphase (SEI) enriched with inorganic lithium fluoride and potassium fluoride. []

- Suppressed Solvent Consumption: The robust SEI effectively prevents the solvent molecules from gaining electrons from the lithium metal anode, a process that typically degrades the electrolyte and shortens battery life. []

- Enhanced Stability: The presence of inorganic lithium fluoride and potassium fluoride in the SEI contributes to its stability, allowing it to withstand repeated cycles of charging and discharging. [, ]

Q2: What is the significance of the "localized high-concentration PF6− zone" formed by this compound in lithium-sulfur batteries?

A: In lithium-sulfur batteries, particularly those using high-voltage cathodes like LiNi0.6Co0.6Mn0.2O2 (NCM622), the formation of a stable cathode electrolyte interphase (CEI) is crucial for long-term performance. [] this compound contributes to this by influencing the distribution of PF6− anions within the electrolyte.

- Protection of Cathode Structure: The CEI acts as a protective barrier, preventing structural degradation of the NCM622 cathode, a common issue in high-voltage batteries. []

- Corrosion Prevention: The CEI also shields the aluminum current collector from corrosion, further contributing to the battery's longevity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。